molecular formula C13H11NO B7979473 4-[2-(Pyridin-4-yl)ethenyl]phenol

4-[2-(Pyridin-4-yl)ethenyl]phenol

Cat. No. B7979473
M. Wt: 197.23 g/mol
InChI Key: NZSWYXAQUBELKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04444868

Procedure details

In 65.8 g of acetic anhydride, 20.0 g of γ-picolin and 26.2 g of p-hydroxybenzaldehyde were refluxed for 24 hours. The resultant reaction mixture and 100 ml of 6 N hydrochloric acid added thereto were further refluxed for 60 minutes and then cooled. The reaction product was neutralized by addition of aqueous ammonia and stirred for 1 hour. The yellow crystals which consequently deposited therein were separated by filtration. The crystals were recrystallized from a mixed solvent of ethanol and ether, to afford 35 g of 4-[2-(4-hydroxyphenyl)-ethenyl]-pyridine having a melting point of 272° to 275° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
26.2 g
Type
reactant
Reaction Step Three
Quantity
65.8 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[OH:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1.Cl.N>C(OC(=O)C)(=O)C>[OH:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[CH:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
26.2 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
65.8 g
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
thereto were further refluxed for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The yellow crystals which consequently deposited therein were separated by filtration
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from a mixed solvent of ethanol and ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.